Cas no 943914-99-6 ((1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside)

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside structure
943914-99-6 structure
Product Name:(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
CAS-Nr.:943914-99-6
MF:C50H82O22
MW:1035.17289876938
CID:797009
Update Time:2024-03-01

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&re
    • OPHIOPOGONIN A
    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&reg
    • (1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
    • CID 131863857
    • PubChem ID: 131863857
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Ophiopogoside A
    • β-D-Galactopyranoside, (1β,3β,22α,25S)-26-(β-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-α-L-arabinopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-6-deoxy-
    • Inchi: 1S/C50H82O22/c1-19(17-64-44-40(61)38(59)36(57)30(16-51)68-44)9-12-50(63)20(2)32-29(72-50)15-27-25-8-7-23-13-24(52)14-31(49(23,6)26(25)10-11-48(27,32)5)69-47-43(71-45-39(60)35(56)28(53)18-65-45)42(34(55)22(4)67-47)70-46-41(62)37(58)33(54)21(3)66-46/h7,19-22,24-47,51-63H,8-18H2,1-6H3/t19-,20-,21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1
    • InChI-Schlüssel: QHSQBVMGDKVQGN-HIQNNYLPSA-N
    • Lächelt: O1[C@](CC[C@H](C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](C[C@H]([C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 13
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 72
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 1880
  • Topologische Polaroberfläche: 346

Experimentelle Eigenschaften

  • Dichte: 1.48
  • pka: 12.93±0.70(Predicted)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.